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Diethyl toluene diamine -

Diethyl toluene diamine

Catalog Number: EVT-8885010
CAS Number:
Molecular Formula: C11H18N2
Molecular Weight: 178.27 g/mol
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Product Introduction

Overview

Diethyl toluene diamine is an aromatic organic compound with the molecular formula C11H18N2C_{11}H_{18}N_{2} and is classified as a diamine. It is recognized for its utility in various industrial applications, particularly in the production of polyurethanes and epoxy resins. Due to its chemical structure, it serves as a chain extender in polymer chemistry, enhancing the properties of materials such as elastomers and adhesives. The compound has gained attention as a less toxic alternative to other aromatic amines, notably 4,4'-methylenedianiline and 4,4'-methylenebis(2-chloroaniline), both of which have raised health concerns due to their toxicity .

Source and Classification

Diethyl toluene diamine is derived from toluene diamine through alkylation processes. It falls under the category of aromatic amines and is specifically classified as a liquid aromatic organic molecule. The compound is produced through various synthetic routes that aim to optimize yield while minimizing environmental impact .

Synthesis Analysis

Methods

The synthesis of diethyl toluene diamine typically involves alkylation reactions using toluene diamine as the starting material. Various catalysts are employed in these reactions, including aluminum-based catalysts and zeolites.

  1. Aluminum-Based Catalysis: Traditional methods utilize aluminum powder, aluminum chloride, and zinc powder to facilitate the reaction under high temperature and pressure conditions. For instance, a method involves heating a mixture of toluene diamine with aluminum powder and ethylene gas at temperatures between 290°C and 330°C under pressures of 6-8 MPa .
  2. Zeolite-Catalyzed Synthesis: A more environmentally friendly approach involves the use of acidic zeolites for the ethylation of 2,4-toluene diamine with ethylene and ethanol. This method shows promise for higher selectivity and yield while reducing reliance on hazardous aluminum alkyls .

Technical Details

The reaction conditions typically require careful control of temperature and pressure to maximize yield and minimize by-products. For example, one method reported yields of up to 80% with purities exceeding 97% using optimized catalyst systems .

Molecular Structure Analysis

Diethyl toluene diamine features a structure characterized by two ethyl groups attached to the nitrogen atoms of the diamine framework. The compound's structure can be represented as follows:

C11H18N2\text{C}_{11}\text{H}_{18}\text{N}_{2}

Structural Data

  • Molecular Weight: Approximately 178.27 g/mol
  • CAS Registry Number: 68479-98-1
  • Isomeric Forms: The compound has several isomers, which can affect its physical properties and reactivity .
Chemical Reactions Analysis

Diethyl toluene diamine participates in various chemical reactions typical for amines, including:

  1. Curing Reactions: As a curing agent in epoxy systems, it reacts with epoxides to form cross-linked networks.
  2. Polymerization: It acts as a chain extender in polyurethane formulations, influencing the mechanical properties of the final product.

Technical Details

The reactivity of diethyl toluene diamine is influenced by its aromatic structure, which provides stability yet allows for nucleophilic attack on electrophilic centers in polymer matrices .

Mechanism of Action

The mechanism by which diethyl toluene diamine functions in polymerization processes involves its ability to form hydrogen bonds with epoxy groups or other reactive sites in polymers. This interaction facilitates cross-linking, enhancing mechanical strength and thermal stability.

Process Data

The curing process typically occurs at elevated temperatures (e.g., above 100°C) and can be monitored through techniques such as differential scanning calorimetry (DSC) to assess exothermic peaks corresponding to curing events .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Liquid
  • Color: Colorless to pale yellow
  • Odor: Characteristic amine odor
  • Density: Approximately 0.89 g/cm³
  • Boiling Point: Around 250°C

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Reactivity: Reacts with acids and electrophiles; can undergo oxidation.

These properties make diethyl toluene diamine suitable for various applications in industrial chemistry .

Applications

Diethyl toluene diamine finds extensive use in several scientific and industrial domains:

  1. Polyurethane Production: Used as a chain extender in flexible and rigid polyurethane foams.
  2. Epoxy Resins: Serves as a curing agent that enhances thermal stability and mechanical properties.
  3. Adhesives and Sealants: Its reactivity makes it ideal for formulating strong adhesive systems.
  4. Coatings: Employed in protective coatings due to its durability.

The increasing demand for environmentally friendly alternatives has further bolstered interest in diethyl toluene diamine within the chemical industry .

Synthetic Methodologies for Diethyl Toluene Diamine

Catalytic Systems for Alkylation of Aromatic Amines

The synthesis of Diethyl Toluene Diamine (Diethyl Toluene Diamine) primarily occurs through the catalytic alkylation of toluene diamine (2,4-diaminotoluene or TDA) with ethylene. This reaction demands sophisticated catalytic systems to achieve high regioselectivity and yield while minimizing polyalkylation and decomposition. Two predominant catalytic approaches have emerged:

  • Lewis Acid Metal Halides: Aluminum chloride (AlCl₃) and related aluminum halides serve as conventional catalysts. These function by forming reactive "aromatic amine-aluminum" complexes that activate ethylene for electrophilic aromatic substitution. While effective, these systems often require high pressures (6.5–7.0 MPa) and temperatures (300–320°C), leading to challenges in catalyst recovery and reactor coking [7].
  • Acidic Ionic Liquids: Innovations include chloroaluminate-based ionic liquids (e.g., those with imidazolium cations). These solvents act as dual catalysts and reaction media, enabling alkylation at milder temperatures (80–150°C). Key advantages include enhanced selectivity (>95%) toward the desired 3,5-diethyl-2,4-diaminotoluene isomer and reduced side products. A typical system comprises metal chloride (e.g., AlCl₃) paired with organic salts like 1-butyl-3-methylimidazolium chloride [2].

Table 1: Comparison of Catalytic Systems for Diethyl Toluene Diamine Synthesis

Catalyst TypeTemperature RangePressureEthylene SourceSelectivityKey Limitations
AlCl₃/Al Powder300–320°C6.5–7.0 MPaGaseous ethylene~97%Catalyst decomposition, coking
Acidic Ionic Liquids80–150°C0.1–2.0 MPaEthyl chloride>95%Higher catalyst cost

Innovations in Aluminum-Zinc Bimetallic Catalysts

Bimetallic aluminum-zinc catalysts represent a significant advancement in addressing the limitations of single-metal systems. These catalysts typically combine aluminum powder (20–40 mesh), zinc powder (40 mesh), aluminum trichloride, and alkylaluminum compounds (e.g., diethylaluminum chloride). The zinc component plays a synergistic role by:

  • Hydrogen Scavenging: Reacting with hydrogen liberated during the alkylation reaction, preventing inhibitor accumulation and accelerating catalyst formation. Hydrogen evolution completes within 1 hour at 200°C, compared to >3 hours in zinc-free systems [7].
  • Viscosity Reduction: Facilitating smoother reactor operation by maintaining lower mixture viscosity at high temperatures.
  • Enhanced Activity: Enabling near-complete ethylene absorption within 30 minutes at 320°C and 7.0 MPa, with yields reaching 80% and product purity of 97% [7].

This multicomponent system reduces the required aluminum content by 30–40% compared to traditional methods, lowering material costs without sacrificing efficiency.

Solvent-Free and High-Pressure Ethylene Alkylation Protocols

Industrial Diethyl Toluene Diamine synthesis favors solvent-free, high-pressure protocols to maximize throughput and minimize waste. Key operational parameters include:

  • Direct Ethylene Introduction: Gaseous ethylene is pressurized (6.5–7.0 MPa) into a mixture of toluene diamine and catalyst at 320°C. This eliminates solvent handling and enhances ethylene solubility/reactivity, achieving full ethylene absorption in 30 minutes [7].
  • Inert Reaction Environment: Pre-purging with ethylene removes residual hydrogen and oxygen, preventing catalyst poisoning and side reactions.
  • Dilution Strategies: Post-reaction, diphenyl ether or phenoxy biphenyl is added to reduce viscosity (from >280 cSt to <50 cSt), enabling efficient filtration at 150°C [7].

This approach eliminates volatile organic compounds (VOCs) associated with solvent-based systems and simplifies downstream separation.

Green Chemistry Approaches: Recycling of "Aromatic Amine-Aluminum" Complexes

A major sustainability innovation involves recycling the "aromatic amine-aluminum" catalyst complex:

  • Dilution-Filtration Technique: Adding diphenyl ether before filtration preserves the catalyst’s structure. The solid residue retains >90% activity after recovery, reducing aluminum consumption by 50% per batch [7].
  • Alkaline Waste Mitigation: Traditional methods destroy the catalyst with alkaline aqueous solutions, generating hazardous waste. The dilution approach avoids this, eliminating wastewater containing aluminum-amine sludge [7].
  • Lifecycle Extension: Recovered catalyst blends exhibit consistent performance over 5+ cycles, with no loss in Diethyl Toluene Diamine yield or selectivity.

This closed-loop process aligns with green chemistry principles by minimizing waste and raw material use.

Scalability Challenges in Industrial-Scale Diethyl Toluene Diamine Production

Transitioning laboratory synthesis to industrial production (e.g., 2,000-ton annual capacity) faces several hurdles:

  • Reactor Design Limitations: High-temperature/pressure operations necessitate specialized alloy reactors resistant to hydrogen embrittlement and aluminum corrosion. Standard stainless steel reactors risk degradation at >300°C [7] [8].
  • Catalyst Coking and Fouling: Prolonged exposure to aluminum-amine complexes at high temperatures causes reactor fouling. Continuous processes with inline filtration (e.g., at 0.2–0.3 MPa) are essential but increase operational complexity [7].
  • Ethylene Utilization Efficiency: Achieving >99% ethylene conversion requires precise gas-liquid mixing and pressure control. Suboptimal conditions lead to ethylene losses (10–15%) via venting or incomplete absorption [2].
  • Ionic Liquid Economics: Though selective, ionic liquid catalysts face scalability barriers due to high costs ($50–100/kg). Recycling efficiency must exceed 90% to be economically viable for multi-ton production [2].

Table 2: Scalability Challenges and Mitigation Strategies

ChallengeImpact on ProductionCurrent Mitigation StrategyEffectiveness
Reactor corrosion/foulingDowntime for cleaning/maintenanceAlloy reactors; inline filtrationModerate
Catalyst cost recoveryHigh operating expenditureBimetallic catalysts; recyclingHigh (Al-Zn)
Ethylene lossReduced yield; waste generationHigh-pressure sealed reactorsHigh
Ionic liquid scalabilityLimited to batch productionMulti-stage recycling protocolsLow

While bimetallic aluminum-zinc systems offer the most scalable solution currently, innovations in reactor engineering and catalyst recycling remain critical for sustainable large-scale Diethyl Toluene Diamine manufacturing.

Properties

Product Name

Diethyl toluene diamine

IUPAC Name

3,4-diethyl-6-methylbenzene-1,2-diamine

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C11H18N2/c1-4-8-6-7(3)10(12)11(13)9(8)5-2/h6H,4-5,12-13H2,1-3H3

InChI Key

NPECRXRQVYMQGY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1)C)N)N)CC

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